Cas no 2168971-76-2 (3,7-Dimethylquinoxaline-2-carboxylic acid)

3,7-Dimethylquinoxaline-2-carboxylic acid is a heterocyclic compound featuring a quinoxaline core substituted with methyl groups at the 3- and 7-positions and a carboxylic acid moiety at the 2-position. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly for the development of pharmaceuticals, agrochemicals, and functional materials. The dimethyl substitution enhances steric and electronic properties, influencing binding affinity and stability in target applications. Its carboxylic acid group allows for further derivatization, enabling the formation of amides, esters, or other functionalized derivatives. The compound’s well-defined structure and purity ensure consistent performance in research and industrial processes.
3,7-Dimethylquinoxaline-2-carboxylic acid structure
2168971-76-2 structure
Product Name:3,7-Dimethylquinoxaline-2-carboxylic acid
CAS No:2168971-76-2
MF:C11H10N2O2
MW:202.209302425385
MDL:MFCD30725957
CID:5213217
Update Time:2026-03-06

3,7-Dimethylquinoxaline-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 3,7-Dimethylquinoxaline-2-carboxylic acid
    • MDL: MFCD30725957
    • Inchi: 1S/C11H10N2O2/c1-6-3-4-8-9(5-6)13-10(11(14)15)7(2)12-8/h3-5H,1-2H3,(H,14,15)
    • InChI Key: KZGOWXOXYCJSQB-UHFFFAOYSA-N
    • SMILES: N1C2C(=CC=C(C)C=2)N=C(C)C=1C(O)=O

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(CAS:2168971-76-2)3,7-Dimethylquinoxaline-2-carboxylic acid
Order Number:A1142133
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Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 22:54
Price ($):386.0/1094.0
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Additional information on 3,7-Dimethylquinoxaline-2-carboxylic acid

Introduction to 3,7-Dimethylquinoxaline-2-carboxylic Acid (CAS No. 2168971-76-2)

3,7-Dimethylquinoxaline-2-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 2168971-76-2, is a significant heterocyclic compound that has garnered considerable attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the quinoxaline class, a family of molecules known for their diverse biological activities and potential therapeutic applications. The structural framework of 3,7-Dimethylquinoxaline-2-carboxylic acid features a fused ring system consisting of a benzene ring and a pyrazine ring, with two methyl substituents at the 3rd and 7th positions and a carboxylic acid functional group at the 2nd position. This unique structural configuration contributes to its distinctive chemical properties and biological interactions.

The synthesis of 3,7-Dimethylquinoxaline-2-carboxylic acid typically involves multi-step organic reactions, often starting from readily available precursors such as anthranilic acid derivatives or malononitrile. The introduction of the methyl groups at the 3rd and 7th positions enhances the lipophilicity of the molecule, potentially improving its bioavailability and membrane permeability. Additionally, the presence of the carboxylic acid moiety allows for further functionalization, enabling the attachment of other pharmacophores or biomolecules through esterification or amidation reactions. These synthetic pathways highlight the compound's versatility and its suitability for derivative development in drug discovery programs.

In recent years, 3,7-Dimethylquinoxaline-2-carboxylic acid has been extensively studied for its potential pharmacological effects. Quinoxaline derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. The specific arrangement of substituents in 3,7-Dimethylquinoxaline-2-carboxylic acid may modulate these activities by influencing binding interactions with biological targets such as enzymes and receptors. Preliminary in vitro studies have suggested that this compound demonstrates inhibitory effects on certain kinases and transcription factors, which are critical in cancer progression and other pathological conditions.

One of the most promising areas of research involving 3,7-Dimethylquinoxaline-2-carboxylic acid is its application in oncology. Cancer cells often exhibit altered signaling pathways that can be exploited for therapeutic intervention. The compound's ability to interact with key molecular targets in cancer cells makes it a valuable candidate for further investigation. For instance, studies have shown that derivatives of quinoxaline can inhibit tyrosine kinases, which are overactive in many types of cancer. The structural features of 3,7-Dimethylquinoxaline-2-carboxylic acid, particularly the carboxylic acid group and methyl substituents, may facilitate precise binding to these targets, potentially leading to the development of novel anticancer agents.

Moreover, the chemical stability and solubility profile of 3,7-Dimethylquinoxaline-2-carboxylic acid make it an attractive scaffold for drug development. Its stability under various conditions ensures that it can be effectively formulated into pharmaceutical products without degradation. Additionally, its solubility characteristics allow for easy incorporation into drug delivery systems designed for oral or intravenous administration. These properties are crucial for ensuring the efficacy and safety of potential therapeutic agents derived from this compound.

The field of medicinal chemistry continues to explore new ways to leverage the potential of 3,7-Dimethylquinoxaline-2-carboxylic acid through structure-activity relationship (SAR) studies. By systematically modifying its structure—such as introducing different substituents or altering the fused ring system—researchers aim to optimize its biological activity and reduce any potential side effects. These efforts are supported by advanced computational methods that predict how structural changes will affect molecular interactions with biological targets. Such interdisciplinary approaches are essential for accelerating the discovery and development of novel therapeutics.

Recent advancements in biotechnology have also opened new avenues for utilizing 3,7-Dimethylquinoxaline-2-carboxylic acid in drug development. For example, biocatalytic methods have been employed to enhance the synthesis of this compound by using enzymes to perform specific transformations efficiently and selectively. This approach not only improves yield but also reduces environmental impact by minimizing waste generation. Furthermore, innovative drug delivery systems based on nanotechnology have been explored to enhance the bioavailability and targeted delivery of quinoxaline derivatives like 3,7-Dimethylquinoxaline-2-carboxylic acid, thereby improving therapeutic outcomes.

The future prospects for 3,7-Dimethylquinoxaline-2-carboxylic acid in pharmaceutical research are promising. Ongoing clinical trials and preclinical studies aim to validate its efficacy and safety in treating various diseases. As our understanding of molecular mechanisms continues to grow, so does our ability to design compounds that can precisely modulate these pathways for therapeutic benefit. The unique properties of 3,7-Dimethylquinoxaline-2-carboxylic acid, combined with advances in synthetic chemistry and drug delivery technologies, position it as a compelling candidate for future medical applications.

In conclusion,3,7-Dimethylquinoxaline-2-carboxylic acid (CAS No. 2168971-76-2) represents a significant advancement in pharmaceutical chemistry with broad potential applications in medicine. Its structural features enable diverse biological activities, making it a valuable scaffold for drug discovery programs targeting cancers and other diseases. As research progresses,3 Dimethyl quinoxa line - 22 car box yl ic aci d will continue to play a crucial role in developing innovative therapies that address unmet medical needs.

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Amadis Chemical Company Limited
(CAS:2168971-76-2)3,7-Dimethylquinoxaline-2-carboxylic acid
A1142133
Purity:99%/99%
Quantity:1g/5g
Price ($):386.0/1094.0
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